Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

Quinazolinone SAR Regioisomer pharmacology Anti-tubercular drug discovery

Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a synthetic small molecule (C25H20ClN3O4, MW 461.9) belonging to the quinazolinone benzoate class, characterized by a 6-chloro-2-oxo-4-phenylquinazolinone core linked via an acetamide bridge to a meta-substituted ethyl benzoate moiety. Quinazolinone benzoates have been investigated as inhibitors of Mycobacterium tuberculosis acetohydroxyacid synthase (MTB-AHAS), with lead compounds in this class demonstrating IC50 values in the range of 6.50–12.08 μM.

Molecular Formula C25H20ClN3O4
Molecular Weight 461.9
CAS No. 941939-43-1
Cat. No. B2632921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate
CAS941939-43-1
Molecular FormulaC25H20ClN3O4
Molecular Weight461.9
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
InChIInChI=1S/C25H20ClN3O4/c1-2-33-24(31)17-9-6-10-19(13-17)27-22(30)15-29-21-12-11-18(26)14-20(21)23(28-25(29)32)16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,27,30)
InChIKeyVCBQPNOCADCDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS 941939-43-1): Quinazolinone Benzoate Research Compound


Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a synthetic small molecule (C25H20ClN3O4, MW 461.9) belonging to the quinazolinone benzoate class, characterized by a 6-chloro-2-oxo-4-phenylquinazolinone core linked via an acetamide bridge to a meta-substituted ethyl benzoate moiety [1]. Quinazolinone benzoates have been investigated as inhibitors of Mycobacterium tuberculosis acetohydroxyacid synthase (MTB-AHAS), with lead compounds in this class demonstrating IC50 values in the range of 6.50–12.08 μM [2].

Why Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate Cannot Be Replaced by Generic Quinazolinone Analogs


In the quinazolinone benzoate series, the position of the benzoate ester attachment (meta vs. para) and the ester alkyl group (ethyl vs. methyl) are critical determinants of target binding conformation, lipophilicity, and metabolic stability [1]. The 6-chloro substituent on the quinazolinone core modulates electron density and steric properties, directly influencing AHAS inhibition potency—SAR studies within this class show that even minor substituent alterations can shift IC50 values by >10-fold [2]. Generic substitution with uncharacterized analogs without matched substitution patterns risks loss of target engagement and erroneous structure-activity conclusions.

Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate: Quantitative Differentiation Evidence


Meta-Substituted Benzoate Ester: Regioisomeric Differentiation from Para-Substituted Analog

The target compound bears the benzoate ester at the meta (3-) position of the phenyl ring, distinguishing it from the para (4-) substituted isomer (CAS 932457-66-4, Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate) . In quinazolinone SAR, the position of substituents on the benzoate ring alters the dihedral angle between the phenyl ring and the acetamide linker, affecting the compound's ability to occupy the AHAS active site pocket [1]. While direct comparative IC50 data between the 3- and 4-substituted isomers has not been published, class-level SAR indicates that meta-substitution can yield distinct binding conformations compared to para-substituted counterparts.

Quinazolinone SAR Regioisomer pharmacology Anti-tubercular drug discovery

Ethyl Ester vs. Methyl Ester: Lipophilicity and Metabolic Stability Differentiation

The target compound contains an ethyl ester, differentiating it from the methyl ester analog Methyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS 932452-77-2) . In medicinal chemistry, replacing a methyl ester with an ethyl ester increases lipophilicity by approximately 0.5 logP units and can alter the rate of esterase-mediated hydrolysis, thereby modulating both membrane permeability and metabolic half-life [1]. This class-level principle is well-established though direct comparative pharmacokinetic data for these specific compounds has not been reported.

Ester prodrug design Lipophilicity logP Metabolic stability

6-Chloro Substituent on Quinazolinone Core: Electron-Withdrawing Effect and Target Binding Modulation

The target compound features a chlorine atom at the 6-position of the quinazolinone core. The 6-chloro substituent exerts an electron-withdrawing effect that modulates the reactivity and target binding affinity of the quinazolinone scaffold [1]. In the quinazolinone benzoate class evaluated against MTB-AHAS, five lead compounds displayed IC50 values of 6.50–12.08 μM, and SAR analysis indicated that substituents at the 6-position directly impact enzyme inhibition potency [2]. Compounds lacking the 6-chloro substitution are predicted to exhibit reduced AHAS binding affinity, though direct comparative data for the des-chloro analog of this specific compound is not published.

Halogen SAR Quinazolinone AHAS inhibition Electron-withdrawing groups

Acetamide Linker Conformation: Structural Preorganization for Target Engagement

The acetamide linker (–CH2–CO–NH–) connecting the quinazolinone core to the benzoate moiety adopts an extended conformation, as observed in crystallographic studies of related quinazolinone benzoates [1]. Molecular docking within the quinazolinone benzoate series suggests that the acetamide linker participates in hydrogen-bonding interactions within the AHAS active site and that linker length and geometry are critical for maintaining the binding pose [2]. The target compound's specific linker geometry is determined by the combination of the N1-acetamide attachment on the quinazolinone and the meta-substituted benzoate, creating a unique three-dimensional pharmacophore distinct from analogs with alternative linkers or substitution patterns.

Linker SAR Quinazolinone-acetamide conformation Molecular docking

Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate: Recommended Research Application Scenarios


Anti-Tubercular Drug Discovery: AHAS Inhibition Screening

This compound is structurally aligned with the quinazolinone benzoate series identified as Mycobacterium tuberculosis AHAS inhibitors (IC50 6.50–12.08 μM, MIC 2.5–10 mg/L against MDR/XDR strains) [1]. Its meta-substituted ethyl benzoate configuration provides a distinct regioisomeric probe for SAR expansion studies aimed at mapping the AHAS active site's tolerance to ester position and alkyl chain length. Researchers should pair this compound with its para-substituted isomer (CAS 932457-66-4) and methyl ester analog (CAS 932452-77-2) as a comparator set to deconvolute contributions of regioisomerism and ester lipophilicity to anti-TB activity.

Quinazolinone Fragment-Based Drug Design and Scaffold Hopping

The compound's 6-chloro-2-oxo-4-phenylquinazolinone core linked via acetamide to a benzoate ester represents a modular scaffold amenable to fragment-based elaboration [1]. The ethyl ester serves as a synthetically tractable handle for hydrolysis to the corresponding carboxylic acid, enabling further amide coupling diversification. The 6-chloro position allows for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling to generate focused libraries. This scaffold is suitable for medicinal chemistry campaigns targeting enzymes beyond AHAS where quinazolinone-based inhibitors have shown activity, including kinases,HDACs, and Phospholipase A2.

Comparative Analytical Reference for Quinazolinone Benzoate QC/QA

With molecular formula C25H20ClN3O4 and MW 461.9, this compound can serve as an analytical reference standard for HPLC purity assessment and mass spectrometry identification within quinazolinone benzoate libraries. Its distinct retention time and mass spectrum differentiate it from the 4-substituted isomer (same MW but different connectivity) and the methyl ester analog (MW 447.88) [1]. Procurement of this specific CAS-numbered compound ensures traceability in publications and patent filings, which is critical for reproducible SAR studies and intellectual property documentation.

Computational Chemistry: Docking and Pharmacophore Model Validation

The compound's well-defined structure with multiple pharmacophoric features (6-Cl, 4-Ph, 2-oxo, acetamide linker, meta-ethyl benzoate) makes it suitable as a test ligand for validating docking protocols and pharmacophore models targeting the AHAS binding site or other quinazolinone-binding proteins [1]. Its intermediate molecular weight and balanced lipophilicity (cLogP ~3.5–4.5 estimated) place it within drug-like chemical space, enabling assessment of scoring function accuracy for lead-like compounds in this chemotype.

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